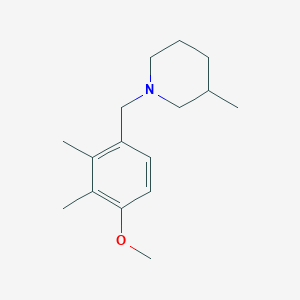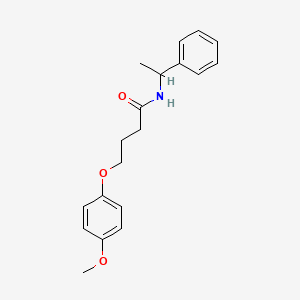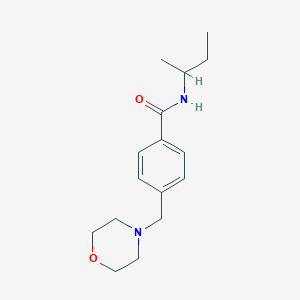
N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). These enzymes are involved in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, it has been reported to induce apoptosis (programmed cell death) in cancer cells. Moreover, it has been shown to possess antifungal and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide in lab experiments include its potential anticancer, anti-inflammatory, antifungal, and antiviral properties. However, one of the limitations is its relatively complex synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential targets for drug development. Moreover, the synthesis process could be optimized to improve its efficiency and reduce its cost, making it more accessible for research purposes.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide can be achieved through a multi-step process. The first step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-1-(ethoxycarbonyl)-3-phenyl-1,4-dihydro-2H-3,1-benzoxazine. The second step involves the reaction of the intermediate product with hydrazine hydrate to form N-(4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide. Finally, the last step involves the reaction of N-(4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide with butyryl chloride to form N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has been extensively studied in various scientific research fields. It has been reported to exhibit potential anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has been shown to possess anti-inflammatory, antifungal, and antiviral properties.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-2-18(20(26)22-16-10-8-15(21)9-11-16)24-19(25)13-12-17(23-24)14-6-4-3-5-7-14/h3-13,18H,2H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFXBEYIVZKIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)

![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)
![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)

![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5211892.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5211900.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5211910.png)
![3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211916.png)